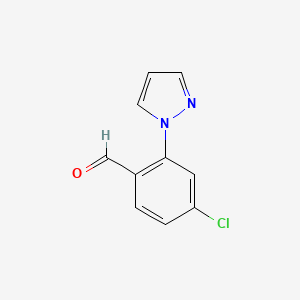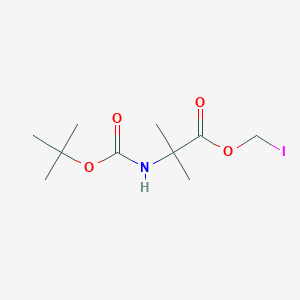
Methyl 3-chloroisoquinoline-7-carboxylate
概要
説明
Methyl 3-chloroisoquinoline-7-carboxylate is a heterocyclic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is a derivative of isoquinoline, a structure known for its presence in various alkaloids and pharmaceutical compounds. This compound is primarily used as a building block in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroisoquinoline-7-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 3-chloroisoquinoline with methyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Methyl 3-chloroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The isoquinoline ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of dihydroisoquinolines.
Ester hydrolysis: Formation of 3-chloroisoquinoline-7-carboxylic acid.
科学的研究の応用
Methyl 3-chloroisoquinoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-chloroisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom and ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are limited, but it is believed to involve pathways related to its structural analogs .
類似化合物との比較
Methyl 3-chloroisoquinoline-7-carboxylate can be compared with other isoquinoline derivatives such as:
- 3-Chloro-7-methoxyisoquinoline
- 3-Chloroisoquinoline-6-carbaldehyde
- 3-Chloro-5-methoxyisoquinoline
- 3-Chloro-6-fluoroisoquinoline
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. This compound is unique due to its ester group, which provides additional sites for chemical modification and potential biological interactions .
特性
IUPAC Name |
methyl 3-chloroisoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUNATVELTUCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)





![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)
![1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406425.png)

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)



